[(3aS,6aS)-3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanone
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Overview
Description
The compound “[(3aS,6aS)-3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanone” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure combining a hexahydrocyclopenta[c]pyrrole ring with a pyrazole moiety, making it an interesting subject for scientific research.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “[(3aS,6aS)-3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanone” involves multiple steps, starting from readily available precursors. The key steps include the formation of the hexahydrocyclopenta[c]pyrrole ring and the subsequent attachment of the pyrazole moiety. Typical reaction conditions involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrazole moiety can be reduced to form alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield aldehydes or carboxylic acids, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activities. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations makes it a promising candidate for the development of new pharmaceuticals.
Industry
In industry, the compound could be used in the production of specialty chemicals, polymers, and other materials. Its unique structure and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it could act as an enzyme inhibitor, receptor agonist, or antagonist. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and hexahydrocyclopenta[c]pyrrole analogs. These compounds share structural similarities but may differ in their reactivity and biological activities.
Uniqueness
The uniqueness of “[(3aS,6aS)-3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanone” lies in its combination of structural features, which allows for a wide range of chemical transformations and potential applications. Its specific arrangement of functional groups makes it distinct from other similar compounds.
Properties
IUPAC Name |
[(3aS,6aS)-3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c19-14-5-3-12(4-6-14)15-8-16(21-20-15)17(24)22-9-13-2-1-7-18(13,10-22)11-23/h3-6,8,13,23H,1-2,7,9-11H2,(H,20,21)/t13-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFIRFGGMRMMKX-ACJLOTCBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@@]2(C1)CO)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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